molecular formula C12H17NO2 B11936957 2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol

2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B11936957
M. Wt: 207.27 g/mol
InChI Key: OEOCZCVCBBGENC-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a methoxy group, a pyrrolidine ring, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol typically involves the reaction of 2-methoxyphenol with pyrrolidine and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Mannich base intermediate, which is subsequently cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and pyrrolidine groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-6-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H17NO2/c1-15-11-6-4-5-10(12(11)14)9-13-7-2-3-8-13/h4-6,14H,2-3,7-9H2,1H3

InChI Key

OEOCZCVCBBGENC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCC2

Origin of Product

United States

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